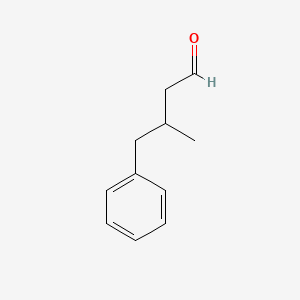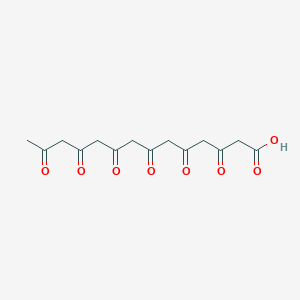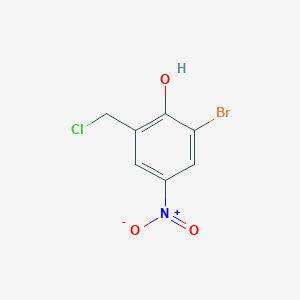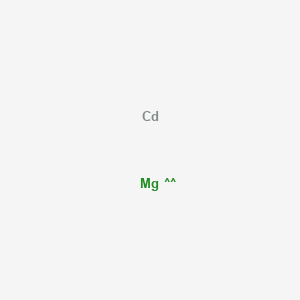
Cadmium--magnesium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium–magnesium (1/1) is an intermetallic compound formed by cadmium and magnesium in a 1:1 atomic ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. The combination of cadmium and magnesium results in a material with distinct structural, thermal, and electrical characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cadmium–magnesium (1/1) can be achieved through several methods, including:
Direct Combination: Cadmium and magnesium metals are combined in a stoichiometric ratio and heated to a high temperature in an inert atmosphere to prevent oxidation. The reaction typically occurs at temperatures above 300°C.
Electrochemical Methods: Electrolysis of cadmium and magnesium salts in a suitable electrolyte can produce the intermetallic compound. This method allows for precise control over the composition and purity of the product.
Vacuum Distillation: High-purity cadmium and magnesium can be combined and distilled under vacuum conditions to form the desired compound.
Industrial Production Methods
In industrial settings, the production of cadmium–magnesium (1/1) often involves large-scale melting and casting processes. The metals are melted together in a controlled environment, and the resulting alloy is cast into ingots or other desired shapes. Vacuum distillation and electrochemical methods are also employed to ensure high purity and uniformity in the final product .
化学反应分析
Types of Reactions
Cadmium–magnesium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can oxidize in the presence of oxygen, forming cadmium oxide and magnesium oxide.
Reduction: Reduction reactions can occur with suitable reducing agents, converting oxides back to the metallic state.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Other metal salts or compounds in a molten state or solution.
Major Products Formed
Oxidation: Cadmium oxide (CdO) and magnesium oxide (MgO).
Reduction: Metallic cadmium and magnesium.
Substitution: New intermetallic compounds depending on the substituting metal.
科学研究应用
Cadmium–magnesium (1/1) has several scientific research applications:
Materials Science: Used in the development of lightweight, high-strength alloys for aerospace and automotive industries.
Chemistry: Studied for its unique electronic and structural properties, which can be applied in catalysis and other chemical processes.
Biology and Medicine: Investigated for potential use in biomedical devices and as a component in certain medical imaging techniques.
Industry: Utilized in the production of specialized coatings and as a component in certain types of batteries and electronic devices .
作用机制
The mechanism by which cadmium–magnesium (1/1) exerts its effects is primarily related to its structural and electronic properties. The compound’s unique lattice structure allows for efficient electron transfer and interaction with other materials. In biological systems, cadmium can interfere with cellular processes by binding to proteins and enzymes, disrupting their normal function. Magnesium, on the other hand, plays a crucial role in stabilizing cellular structures and facilitating enzymatic reactions .
相似化合物的比较
Similar Compounds
Cadmium–zinc (1/1): Similar in structure but with different electronic properties due to the presence of zinc.
Magnesium–aluminum (1/1): Another intermetallic compound with distinct mechanical and thermal properties.
Cadmium–calcium (1/1): Shares some chemical reactivity but differs in its physical characteristics .
Uniqueness
Cadmium–magnesium (1/1) is unique due to its combination of cadmium’s high density and magnesium’s low density, resulting in a material with balanced properties. Its ability to form stable intermetallic phases and its reactivity with various elements make it a versatile compound for research and industrial applications .
属性
CAS 编号 |
12050-20-3 |
|---|---|
分子式 |
CdMg |
分子量 |
136.72 g/mol |
IUPAC 名称 |
cadmium;magnesium |
InChI |
InChI=1S/Cd.Mg |
InChI 键 |
WZGKIRHYWDCEKP-UHFFFAOYSA-N |
规范 SMILES |
[Mg].[Cd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B14722537.png)
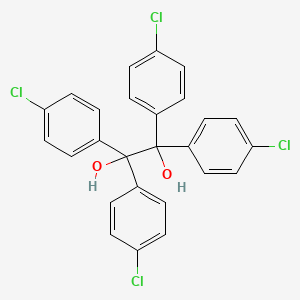
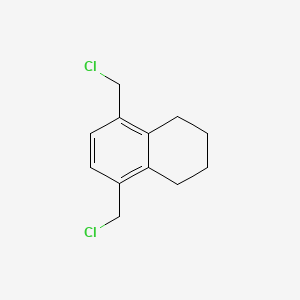

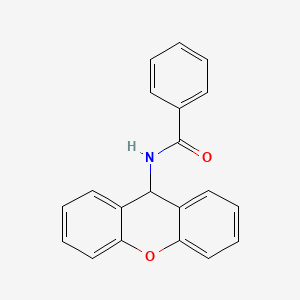
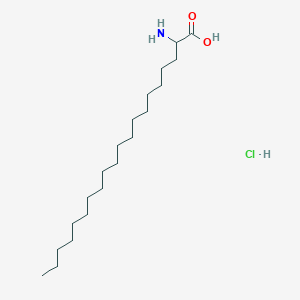

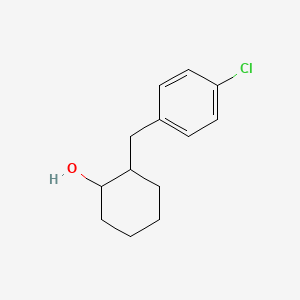
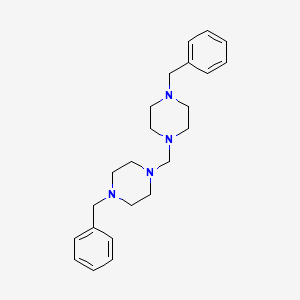
![4-[[2-[(4-Oxocyclohexa-2,5-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14722589.png)
